molecular formula C37H68O5 B8260916 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol

Cat. No.: B8260916
M. Wt: 592.9 g/mol
InChI Key: SVXWJFFKLMLOHO-BCTRXSSUSA-N
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Description

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol compound that consists of a glycerol backbone esterified with palmitic acid and linoleic acid. This compound is known for its biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with palmitic acid and linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The linoleic acid moiety can undergo oxidation to form hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases or chemical hydrolysis to yield free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst like manganese dioxide.

    Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using lipases.

    Transesterification: Catalysts such as sodium methoxide or lipases under mild temperature conditions.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.

    Transesterification: New esters formed with different alcohols or acids.

Scientific Research Applications

1-Palmitoyl-2-linoleoyl-rac-glycerol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-2-linoleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct biological activities. The presence of linoleic acid, a polyunsaturated fatty acid, contributes to its anti-inflammatory and immune-modulating properties, distinguishing it from other diacylglycerols .

Properties

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWJFFKLMLOHO-BCTRXSSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334362
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73649-99-7
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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